

An In-depth Technical Guide to Diethyl Suberate (Diethyl Octanedioate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl suberate*

Cat. No.: *B127281*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **diethyl suberate**, also known as diethyl octanedioate. It covers the synonymous nomenclature, chemical and physical properties, synthesis, and applications, with a focus on its relevance to research and development in the pharmaceutical and chemical industries.

Nomenclature and Synonyms

Diethyl suberate is systematically known as diethyl octanedioate. It is the diethyl ester of octanedioic acid, which is more commonly known as suberic acid. Establishing the correct nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.

A comprehensive list of synonyms and identifiers for **diethyl suberate** is provided in the table below.

Data Presentation: Chemical and Physical Properties

A summary of the key chemical and physical properties of **diethyl suberate** is presented in Table 1. This data is essential for its handling, application, and analysis in a laboratory setting.

Table 1: Chemical and Physical Properties of **Diethyl Suberate**

Property	Value
IUPAC Name	Diethyl octanedioate
Synonyms	Diethyl suberate, Octanedioic acid, diethyl ester, Suberic acid diethyl ester, Ethyl suberate
CAS Number	2050-23-9
Molecular Formula	C12H22O4
Molecular Weight	230.30 g/mol
Appearance	Colorless liquid
Odor	Fruity
Boiling Point	282-286 °C
Melting Point	5-6 °C
Density	0.982 g/mL at 25 °C
Refractive Index	1.432 at 20 °C
Solubility	Soluble in alcohol and other organic solvents; sparingly soluble in water.

Experimental Protocols

Synthesis of Diethyl Suberate via Fischer Esterification

The most common method for synthesizing **diethyl suberate** is the Fischer esterification of suberic acid with ethanol in the presence of an acid catalyst.

Materials:

- Suberic acid (Octanedioic acid)
- Anhydrous ethanol
- Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)

- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve suberic acid in an excess of anhydrous ethanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to drive it to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in an organic solvent such as diethyl ether.
- Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
- Wash the organic layer with brine to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude **diethyl suberate**.
- The crude product can be further purified by vacuum distillation to yield pure **diethyl suberate**.

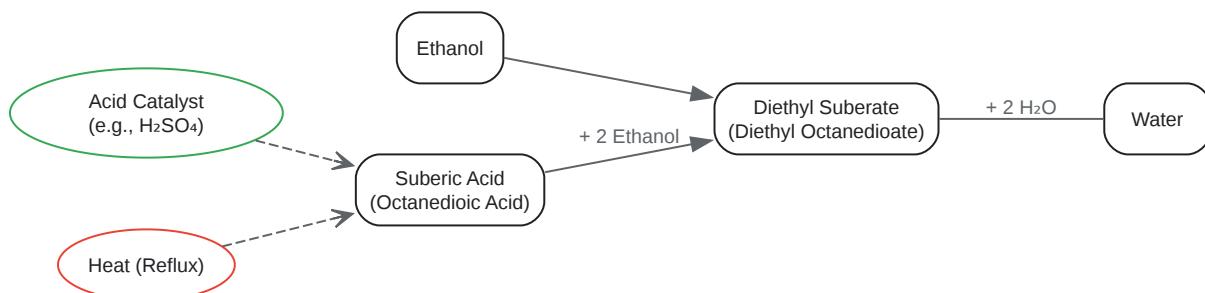
Applications in Research and Drug Development

While detailed studies on the specific roles of **diethyl suberate** in signaling pathways are not extensively documented in publicly available literature, its properties lend it to several applications in the broader field of drug development and chemical research.

Plasticizer for Polymers

Diethyl suberate is utilized as a plasticizer in the polymer industry. Its function is to increase the flexibility and durability of polymeric materials. This property is relevant in the development of drug delivery systems, where polymers are often used to encapsulate or matrix-formulate active pharmaceutical ingredients (APIs). The choice of plasticizer can influence the release kinetics of the API from the polymer matrix.

Topical Drug Delivery


One documented application of **diethyl suberate** is as a component in topical vehicles for the transdermal administration of drugs. Its ester nature and moderate lipophilicity can enhance the penetration of APIs through the stratum corneum of the skin. Further research in this area could involve formulating and evaluating different concentrations of **diethyl suberate** in topical preparations to optimize drug delivery profiles.

Biochemical Research

Diethyl suberate has been mentioned in the context of biochemical research, particularly in studies related to metabolic pathways and enzyme activity. As a medium-chain fatty acid ester, it can serve as a substrate or a reference compound in enzymatic assays.

Mandatory Visualization

The following diagram illustrates the Fischer esterification synthesis of **diethyl suberate** from suberic acid and ethanol.

[Click to download full resolution via product page](#)

Caption: Fischer Esterification of Suberic Acid to **Diethyl Suberate**.

- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl Suberate (Diethyl Octanedioate)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b127281#synonyms-for-diethyl-suberate-such-as-diethyl-octanedioate\]](https://www.benchchem.com/product/b127281#synonyms-for-diethyl-suberate-such-as-diethyl-octanedioate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com